molecular formula C6H6Br2O2S B186585 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide CAS No. 70061-39-1

3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide

Cat. No. B186585
CAS RN: 70061-39-1
M. Wt: 301.99 g/mol
InChI Key: CQKFFLZFTZHYDJ-UHFFFAOYSA-N
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Description

“3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide” is a chemical compound with the molecular formula C6H6Br2O2S . It has a molecular weight of 301.98 . The compound is related to 2,5-dibromo-3,4-dimethylthiophene, which has a molecular weight of 269.99 .

Scientific Research Applications

  • Reductive Dehalogenation : Irradiation of 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide in the presence of pentacarbonyliron leads to reductive dehalogenation, suggesting a pathway for modifying the compound's chemical structure (Usieli, Gronowitz, & Andersson, 1979).

  • Synthesis of Methoxy-Dimethylthiophenes : Using 3,4-Dibromo-2,5-dimethylthiophene as a starting material, researchers synthesized 3-Methoxy-2,5-dimethylthiophene and 3,4-dimethoxy-2,5-dimethylthiophene using Cu(I)Br as a catalyst (Peeters, Jacobs, Eevers, & Geise, 1994).

  • Nitration and Novel Coupling Reactions : The treatment of 3,4-Dibromo-2,5-dimethylthiophene with nitric acid resulted in unique coupling reactions and the formation of various brominated and nitro-substituted derivatives (Suzuki et al., 1981).

  • Synthesis of Dialkylaminomethyl Substituted Halobutadienes : The reaction of 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide with different amines led to the formation of various isomeric dialkylaminomethyl-substituted halobutadienes, demonstrating its utility in synthesizing functionalized unsaturated aliphatic compounds (Gronowitz, Hallberg, & Nikitidis, 1987).

  • Photoluminescence Properties : Studies on the photoluminescence frequencies and quantum efficiencies of derivatives of 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide revealed significant findings in relation to their crystal structures, highlighting potential applications in materials science (Barbarella et al., 2001).

properties

IUPAC Name

3,4-dibromo-2,5-dimethylthiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2O2S/c1-3-5(7)6(8)4(2)11(3,9)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKFFLZFTZHYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1(=O)=O)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356003
Record name 3,4-dibromo-2,5-dimethylthiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide

CAS RN

70061-39-1
Record name 3,4-dibromo-2,5-dimethylthiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide
Reactant of Route 2
3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide

Citations

For This Compound
3
Citations
AP Sadimenko - 2001 - Elsevier
Publisher Summary This chapter reviews that Furan is typically ŋ 1 (C) coordinated in a series of organometallic compounds. However, it is its ŋ 2 (C=C) coordination that opened a …
Number of citations: 29 www.sciencedirect.com
A Sadimenko - 2019 - books.google.com
Organometallic Chemistry of Five-Membered Heterocycles is a comprehensive source of information on the synthesis, coordination modes and reactivity of coordinated five-membered …
Number of citations: 4 books.google.com
S Gronowitz, G Nikitidis, A Hallberg… - Acta Chemica …, 1987 - actachemscand.org
„H BrJ_Br of the'H NMR spectra, including decoupling experiments, revealed that this compound most probably was 3-bromo-2-methyl-4-piperidino-5-piperidinomethyl-cis-4, 5-…
Number of citations: 2 actachemscand.org

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